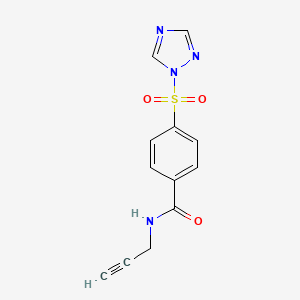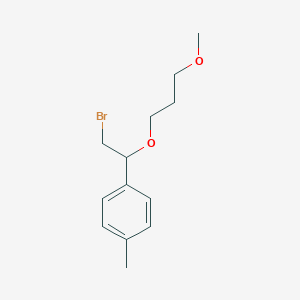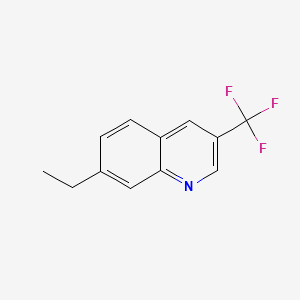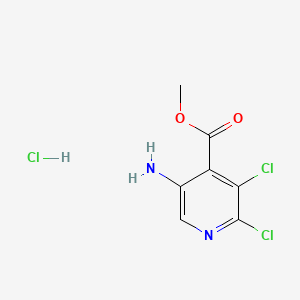![molecular formula C9H18ClN B13475061 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13475061.png)
1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is a compound with a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional framework, which imparts distinct chemical and physical properties to the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, which is then followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
科学的研究の応用
1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing aromatic rings or alkynes to improve drug properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and molecular rotors.
作用機序
The mechanism of action of 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes, potentially leading to improved therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Bicyclo[1.1.1]pentane derivatives
Uniqueness
1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This combination imparts distinct solubility, stability, and reactivity properties, making it valuable for various scientific and industrial applications .
特性
分子式 |
C9H18ClN |
|---|---|
分子量 |
175.70 g/mol |
IUPAC名 |
(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7(2)9-3-8(4-9,5-9)6-10;/h7H,3-6,10H2,1-2H3;1H |
InChIキー |
UAXOAYIVJCZBGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CC(C1)(C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)

![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)







